4,8-Bis(aziridin-1-yl)pyrimido[5,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,8-Bis(aziridin-1-yl)pyrimido[5,4-d]pyrimidine is a bicyclic compound that belongs to the class of pyrimidopyrimidines. These compounds are characterized by two fused pyrimidine rings, making them part of the bicyclic [6 + 6] systems. The unique structure of this compound, with aziridine groups at positions 4 and 8, contributes to its distinct chemical and biological properties .
Vorbereitungsmethoden
The synthesis of 4,8-Bis(aziridin-1-yl)pyrimido[5,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine with aziridine in the presence of a base. The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the cyclization process .
Industrial production methods may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound .
Analyse Chemischer Reaktionen
4,8-Bis(aziridin-1-yl)pyrimido[5,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted and functionalized derivatives of the parent compound .
Wissenschaftliche Forschungsanwendungen
4,8-Bis(aziridin-1-yl)pyrimido[5,4-d]pyrimidine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4,8-Bis(aziridin-1-yl)pyrimido[5,4-d]pyrimidine involves its interaction with nucleophilic sites in biological molecules. The aziridine groups can form covalent bonds with nucleophilic centers in proteins and nucleic acids, leading to the inhibition of their function. This mechanism is particularly relevant in its anticancer and antimicrobial activities, where the compound disrupts the normal function of essential biomolecules .
Vergleich Mit ähnlichen Verbindungen
4,8-Bis(aziridin-1-yl)pyrimido[5,4-d]pyrimidine can be compared with other pyrimidopyrimidine derivatives such as:
2,6-Dichloro-4,8-dipiperidinylpyrimido[5,4-d]pyrimidine: Known for its use as a coronary vasodilator and antiviral agent.
7-(1-Pyrrolidinyl)pyrimido[4,5-d]pyrimidin-4-amine: Studied for its potential as a protein kinase inhibitor and therapeutic agent for cancer.
The uniqueness of this compound lies in its aziridine groups, which confer distinct reactivity and biological activity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
2588-36-5 |
---|---|
Molekularformel |
C10H10N6 |
Molekulargewicht |
214.23 g/mol |
IUPAC-Name |
4,8-bis(aziridin-1-yl)pyrimido[5,4-d]pyrimidine |
InChI |
InChI=1S/C10H10N6/c1-2-15(1)9-7-8(12-5-13-9)10(14-6-11-7)16-3-4-16/h5-6H,1-4H2 |
InChI-Schlüssel |
ABUKQFKJMDVGMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1C2=NC=NC3=C2N=CN=C3N4CC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.